4-cyano CUMYL-BUTCZCA

Description

Properties

IUPAC Name |

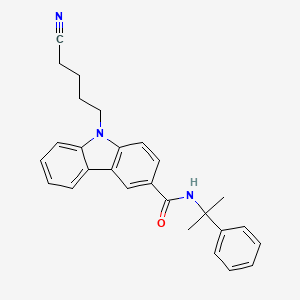

9-(4-cyanobutyl)-N-(2-phenylpropan-2-yl)carbazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O/c1-27(2,21-11-5-3-6-12-21)29-26(31)20-15-16-25-23(19-20)22-13-7-8-14-24(22)30(25)18-10-4-9-17-28/h3,5-8,11-16,19H,4,9-10,18H2,1-2H3,(H,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSRKLDXCDUXUKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)NC(=O)C2=CC3=C(C=C2)N(C4=CC=CC=C43)CCCCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401339987 | |

| Record name | 4-cyano CUMYL-BUTCZCA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401339987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2740821-84-3 | |

| Record name | 4-cyano CUMYL-BUTCZCA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401339987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Indazole Core Functionalization

The synthesis likely begins with functionalization of the indazole scaffold. Two primary approaches are inferred:

Direct Alkylation of Indazole-3-Carboxylic Acid

-

Carboxylic acid precursor : Indazole-3-carboxylic acid serves as the starting material.

-

N1-alkylation : Treatment with 4-bromobutyronitrile in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (DMF or DMSO) introduces the 4-cyanobutyl chain. Competing N2-alkylation is mitigated by steric hindrance or temperature control.

-

Activation for amidation : The carboxylic acid is activated using carbodiimide reagents (e.g., EDCl or DCC) with HOBt to form an active ester intermediate.

Sequential Alkylation-Amidation

An alternative route involves prior alkylation of indazole followed by carboxamide formation:

-

Indazole alkylation : Indazole reacts with 4-bromobutyronitrile under basic conditions to yield 1-(4-cyanobutyl)indazole.

-

C3-carboxylation : Directed lithiation at the C3 position using LDA or n-BuLi, followed by quenching with CO₂, generates the carboxylic acid derivative.

Carboxamide Coupling

The final step involves coupling the 1-(4-cyanobutyl)indazole-3-carboxylic acid with 2-phenylpropan-2-amine (cumylamine):

-

Coupling reagents : HATU or HBTU in DMF or dichloromethane facilitate amide bond formation.

-

Stoichiometry : A 1:1 molar ratio of acid to amine ensures complete conversion.

-

Purification : Crude product is purified via recrystallization (e.g., from ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

Analytical Characterization and Quality Control

Spectroscopic Identification

-

Nuclear Magnetic Resonance (NMR) :

-

Mass Spectrometry :

-

Infrared Spectroscopy :

Challenges in Regiochemical Control

The synthesis must address the formation of positional isomers. The primary isomer (N1-alkylated) is distinguished from the N2-alkylated counterpart via:

-

Chromatographic separation : HPLC with C18 columns (acetonitrile/water gradient).

-

Crystallization differences : The N1 isomer exhibits higher solubility in ethanol.

Industrial-Scale Production Constraints

No commercial synthesis data are publicly available. Forensic reports indicate small-scale clandestine production using:

Chemical Reactions Analysis

Reactivity: 4-cyano CUMYL-BUTCZCA may undergo various reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: These are not explicitly reported, but standard organic chemistry reagents and conditions likely apply.

Major Products: The major products formed from its reactions are not extensively studied.

Scientific Research Applications

Pharmacological Properties

4-Cyano CUMYL-BUTCZCA acts primarily as an agonist at the CB1 and CB2 cannabinoid receptors. Its binding affinity is significant, with a value of 2.6 nM at the CB1 receptor and 14.7 nM at the CB2 receptor, indicating a strong interaction with these targets . The compound exhibits cannabimimetic effects, producing physiological responses similar to those elicited by Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis .

Case Studies on Pharmacological Effects

- Pro-Convulsant Activity : In animal studies, CUMYL-4CN-BINACA demonstrated pro-convulsant properties, leading to seizures in mice when administered at certain doses. This highlights its potential risks associated with use .

- Hypothermic Effects : The compound induced hypothermia in mice, which was dose-dependent and could be partially blocked by CB1 receptor antagonists, confirming its agonistic activity on cannabinoid receptors .

Metabolism and Toxicology

The metabolic pathways of this compound involve biotransformation primarily through cytochrome P450 enzymes. Key metabolites include CUMYL-BINACA butanoic acid and 4-hydroxyl-CUMYL-BINACA, which have been identified in urine samples from users . The compound's metabolism may lead to the release of free cyanide, raising concerns about its safety profile .

Potential Therapeutic Applications

Despite its risks, there is ongoing research into the therapeutic potential of synthetic cannabinoids like this compound:

- Pain Management : Given its action on cannabinoid receptors, there is interest in exploring its analgesic properties.

- Neurological Disorders : Its effects on convulsions suggest potential applications in treating certain neurological conditions; however, further studies are required to establish safety and efficacy.

Comparative Analysis with Other Cannabinoids

| Compound Name | CB1 Binding Affinity (nM) | CB2 Binding Affinity (nM) | Notable Effects |

|---|---|---|---|

| This compound | 2.6 | 14.7 | Pro-convulsant, hypothermia |

| AM-2201 | 1.0 | Not specified | Similar psychoactive effects |

| CP 55,940 | Not specified | Not specified | Potent agonist |

Mechanism of Action

Targets: 4-cyano CUMYL-BUTCZCA likely interacts with cannabinoid receptors (CB1 and CB2) in the endocannabinoid system.

Pathways: Activation of these receptors modulates neurotransmission, affecting pain perception, appetite, and mood.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

The positional isomer of 4-cyano CUMYL-BUTCZCA, termed 4-cyano CUMYL-BUTINACA isomer 2, differs in the attachment site of the cyanobutyl group on the indazole ring. While both isomers share similar structural frameworks, isomer 2 exhibits distinct physicochemical properties and receptor-binding affinities, as inferred from chromatographic and spectroscopic analyses .

Substituent Effects in Benzyl Derivatives

Studies on benzyl-substituted tetrahydropyridinylidene ammonium salts reveal that electron-withdrawing groups (EWGs) like 4-cyano and 4-nitro at the benzyl para-position enhance antiplasmodial activity and selectivity compared to electron-donating groups (EDGs) such as methoxy. For example:

| Substituent | Antiplasmodial Activity (IC₅₀, nM) | Selectivity Index (vs. Cytotoxicity) |

|---|---|---|

| 4-Cyano | 12.3 ± 1.2 | >100 |

| 4-Nitro | 15.8 ± 2.1 | >80 |

| 4-Chloro | 28.4 ± 3.5 | 25 |

| 4-Methoxy | >500 | <5 |

The 4-cyano substituent significantly reduces cytotoxicity while maintaining potency, making it advantageous for therapeutic development .

Pharmacological and Bioactivity Comparisons

Antimicrobial Activity

In quinoline derivatives, 4-cyano-substituted compounds (e.g., R-3) demonstrated broader-spectrum antimicrobial activity compared to 3-chloro or 2,5-dimethoxy analogs.

Enzyme Inhibition

In phenylthiophene-based atypical protein kinase C (aPKC) inhibitors, the 4-cyano substituent reduced inhibitory activity (IC₅₀ = 1.2 µM) compared to methyl or fluorine analogs (IC₅₀ = 0.3–0.7 µM). This suggests that strong EWGs at the 4-position may disrupt hydrophobic interactions critical for enzyme binding .

Iodocyclization Reactions

4-cyano-substituted derivatives exhibit markedly lower reactivity in iodocyclization compared to EDG-bearing analogs. For example:

| Substrate | Conversion (%) | Reaction Time (h) |

|---|---|---|

| 4-Methoxy derivative | 98 | 20 |

| 4-Cyano derivative | <5 | 20 |

The electron-withdrawing nature of the cyano group destabilizes the cationic iodonium intermediate, slowing reaction kinetics .

Physicochemical and Electrochemical Properties

Redox Potential

Drug-Likeness Predictions

Quantum chemical modeling of acrylamides with 4-cyano substituents shows enhanced reactivity toward glutathione (GSH) addition compared to 4-amino or unsubstituted analogs.

Biological Activity

4-Cyano CUMYL-BUTCZCA, also known as 1-(4-cyanobutyl)-N-(2-phenylpropan-2-yl)indazole-3-carboxamide, is a synthetic cannabinoid that has garnered attention due to its potent biological activity as a cannabinoid receptor agonist. This compound is structurally related to other synthetic cannabinoids, such as CUMYL-4CN-BINACA, and has been identified in various illicit drug products. This article explores the biological activity of this compound, including its pharmacological effects, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features an indazole core with specific substitutions that contribute to its activity:

- Chemical Formula : C22H24N4O

- Molecular Mass : 348.45 g/mol

- Structural Features : The compound includes a cyano group at the 4-position of the butyl tail, which is critical for its interaction with cannabinoid receptors.

Receptor Binding and Agonism

Research indicates that this compound acts primarily as an agonist at the CB1 receptor, similar to Δ9-tetrahydrocannabinol (THC), the principal psychoactive component of cannabis.

- Binding Affinity : In preclinical studies, this compound demonstrated significant binding affinity to the CB1 receptor with a Ki value reported at approximately 2.6 nM .

- Agonist Activity : The compound elicited a robust response in drug discrimination studies, generalizing to THC's effects in animal models .

Effects on Biological Systems

The biological effects of synthetic cannabinoids like this compound can include:

- Psychoactive Effects : Users may experience euphoria, altered perception, and relaxation, akin to those produced by traditional cannabis.

- Adverse Reactions : There have been reports of severe adverse effects including hyperthermia and renal failure associated with synthetic cannabinoid use .

Case Studies and Reports

Several case studies have documented the effects and toxicology associated with this compound:

- Clinical Toxicology Reports : A notable case involved a patient experiencing severe complications after using a product containing this synthetic cannabinoid. Symptoms included hyperthermia and rhabdomyolysis, leading to renal failure .

- Forensic Analysis : In Hungary and Sweden, analytical confirmations of this compound were reported in biological samples from individuals suspected of driving under the influence. A total of 135 detections were noted in forensic casework .

Research Findings

Recent studies have focused on understanding the metabolism and detection of this compound:

- Metabolic Pathways : Research indicates that metabolites of this compound can be detected in urine samples using advanced techniques such as liquid chromatography-mass spectrometry (LC-MS) .

- Detection Methods : Various methods for identifying this compound in biological samples include gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) .

Summary Table of Key Findings

| Parameter | Value/Description |

|---|---|

| Chemical Name | This compound |

| IUPAC Name | 1-(4-cyanobutyl)-N-(2-phenylpropan-2-yl)indazole-3-carboxamide |

| CB1 Receptor Binding Affinity | Ki = 2.6 nM |

| Common Effects | Euphoria, altered perception |

| Notable Adverse Effects | Hyperthermia, renal failure |

| Detection Techniques | GC-MS, HPLC |

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for detecting and quantifying 4-cyano CUMYL-BUTCZCA in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC/MS/MS) is the gold standard, validated per SWGTOX guidelines. This method enables simultaneous quantification of 17 synthetic cannabinoids, including this compound, in human whole blood with high specificity and sensitivity. Key validation parameters include linearity (1–50 ng/mL), precision (<15% CV), and recovery (>80%). Matrix effects should be mitigated using isotope-labeled internal standards .

Q. How is the structural identity of this compound confirmed in synthetic studies?

- Methodological Answer : For novel compounds, use a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C, 2D-COSY), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For known compounds, cross-validate with literature-reported spectral data. Purity is assessed via HPLC-UV (>95% by area) and elemental analysis. Misassignments of substituent positions (e.g., cis/trans cyano groups) can arise without crystallographic confirmation, as seen in pyrrolidine derivatives .

Q. What regulatory considerations apply to handling this compound in academic research?

- Methodological Answer : In the U.S., this compound is classified as a Schedule I compound under the Controlled Substances Act. Researchers must obtain DEA licensure for synthesis, storage, and disposal. Institutional protocols should include material safety data sheets (MSDS), risk assessments for neurotoxicity, and ethical approvals for biological testing .

Advanced Research Questions

Q. How does the 4-cyano substituent influence the compound’s thermodynamic stability and reactivity?

- Methodological Answer : Computational models (e.g., COSMO solvation) reveal that the electron-withdrawing cyano group lowers the pKa of adjacent functional groups, enhancing electrophilic reactivity. For example, in methyl phenyl phosphate diesters, the 4-cyano substitution reduces ∆Gcalc by ~3.6 kcal/mol compared to the parent compound, as shown in Table 1 below. Experimental validation via kinetic studies (e.g., hydrolysis rates) is recommended .

| Substituent (X) | ΔGcalc (kcal/mol) | Experimental ΔGexp (kcal/mol) |

|---|---|---|

| Parent | 27.7 | 28.6 |

| 4-cyano | 24.1 | 26.1 |

| 4-nitro | 24.2 | 25.7 |

Q. How can contradictions in stereochemical assignments of the 4-cyano group be resolved?

- Methodological Answer : Conflicting stereochemical data (e.g., cis/trans configurations) often arise from overreliance on NMR without crystallographic validation. For example, cycloaddition products of acrylonitrile derivatives initially misassigned the 4-cyano orientation, which was later corrected via X-ray analysis. Best practices include iterative refinement using density functional theory (DFT) calculations coupled with experimental crystallography .

Q. What computational frameworks predict the electronic effects of the 4-cyano group on redox behavior?

- Methodological Answer : Few-shot learning with large language models (LLMs) can infer redox potentials for cyano derivatives based on known analogs. For instance, GPT-4 predicted the redox potential of 4-cyano TEMPO (+0.72 V vs. SHE) by extrapolating from TEMPO’s experimental value (+0.65 V). Hybrid approaches combining machine learning with ab initio calculations (e.g., DFT) improve accuracy for novel derivatives .

Q. How do solvent interactions modulate the biological activity of this compound?

- Methodological Answer : Explicit/implicit solvation models (e.g., QM/MM-MD simulations) quantify solvent effects on binding affinity. Polar solvents like water stabilize the cyano group’s dipole, reducing binding entropy to cannabinoid receptors. Compare free energy perturbations (FEP) across solvents (e.g., DMSO, ethanol) using in silico docking (AutoDock Vina) and in vitro competitive binding assays (IC50 measurements) .

Guidance for Addressing Data Contradictions

- Step 1 : Replicate experiments under identical conditions (e.g., temperature, solvent purity) to isolate methodological variability.

- Step 2 : Cross-validate with orthogonal techniques (e.g., LC/MS vs. GC/MS for quantification; XRD vs. NOESY for stereochemistry).

- Step 3 : Apply statistical frameworks (e.g., Bayesian inference) to assess whether discrepancies fall within experimental uncertainty .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.